Z-Arg(Mtr)-OH.CHA
Description
Chemical Identity:
Z-Arg(Mtr)-OH.CHA (CAS: 80745-09-1) is a protected arginine derivative where:
- Nα-amino group: Protected by a benzyloxycarbonyl (Z) group.
- Guanidine side chain: Protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.
- Counterion: Cyclohexylammonium (CHA) salt for improved solubility and stability .
Synthesis:
The compound is synthesized through sequential protection steps. For example, Z-Arg-OH is reacted with Mtr chloride under alkaline conditions, followed by CHA salt formation via acid-base neutralization .
Applications:
Widely used in peptide synthesis, particularly in solid-phase methodologies, to prevent undesired side reactions during coupling or deprotection steps .
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRGEGBEEQDQPG-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539006 | |
| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80745-09-1 | |
| Record name | L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80745-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of the α-Amino Group
The α-amino group of L-arginine is protected using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (water/dioxane) at pH 9–10. This reaction typically achieves >95% yield under ice-cooling conditions:
Protection of the Guanidino Group
The Mtr group is introduced to the guanidino function using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). Reaction conditions involve dimethylformamide (DMF) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base, yielding Z-Arg(Mtr)-OH after 12–24 hours at 25°C.
Salt Formation with Cyclohexylamine
Z-Arg(Mtr)-OH is dissolved in a mixture of ethyl acetate and methanol, followed by the dropwise addition of cyclohexylamine. The product precipitates as a white solid, which is filtered and washed with cold diethyl ether (yield: 85–90%).
Optimization of Reaction Conditions
Solvent Systems
Temperature and Time
-
Mtr protection requires 24 hours at 25°C for complete conversion.
-
Salt formation is conducted at 0–5°C to minimize byproducts.
Analytical Characterization
Table 2: Key Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (dec.) | DSC |
| Purity | ≥98.0% | HPLC (C18 column) |
| Solubility | 50 mg/mL in 1% AcOH | USP <911> |
Challenges and Solutions
Mtr Group Cleavage Limitations
The Mtr group’s acid lability necessitates prolonged treatment with trifluoroacetic acid (TFA)/thioanisole (3–6 hours), risking Trp modification. A superior alternative is 1 M trimethylsilyl bromide (TMSBr) in TFA, which cleaves Mtr in 15 minutes without side reactions.
Chemical Reactions Analysis
Types of Reactions
Z-Arg(Mtr)-OH.CHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield deprotected amino acids .
Scientific Research Applications
Z-Arg(Mtr)-OH.CHA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Z-Arg(Mtr)-OH.CHA involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Z and Mtr) prevent unwanted side reactions during the synthesis process. The cyclohexylammonium salt enhances the compound’s solubility and stability, making it easier to handle and purify .
Comparison with Similar Compounds
Structural and Functional Similarities
Protected arginine derivatives share a common backbone but differ in protecting groups and counterions. Key analogs include:
| Compound | Protecting Groups | Molecular Weight | Solubility | Key Applications |
|---|---|---|---|---|
| Z-Arg(Mtr)-OH.CHA | Z (Nα), Mtr (guanidine), CHA (salt) | 619.8 | Soluble in DMF, DCM | Peptide synthesis, SPPS |
| Z-Arg(Pbf)-OH.CHA | Z (Nα), Pbf (guanidine), CHA (salt) | 659.9 | Soluble in DMF | Acid-sensitive peptide synthesis |
| Z-Arg(Tip)-OH | Z (Nα), Tip (guanidine) | ~588.7* | Limited in water | Specialty peptide intermediates |
| Boc-Arg(Mtr)-OH.CHA | Boc (Nα), Mtr (guanidine), CHA | 614.7 | Soluble in THF | Orthogonal deprotection strategies |
| Z-Arg(Z)₂-OH | Z (Nα), Z (guanidine ×2) | 576.6 | Poor in polar solvents | Research-grade peptide modifications |
Commercial Availability and Cost
- This compound : Priced at $52/5g and $200/25g (highest accessibility) .
- Z-Arg(Pbf)-OH.CHA : Higher cost ($85/5g) due to complex synthesis .
- Z-Arg(Tip)-OH: Limited commercial availability; custom synthesis often required .
Research Findings and Case Studies
Orthogonal Deprotection Strategies
In a 2024 Fmoc synthesis protocol, Boc-Arg(Mtr)-OH.CHA enabled sequential removal of Boc (piperidine) and Mtr (TFA) groups, minimizing side reactions in sensitive peptide sequences .
Biological Activity
Z-Arg(Mtr)-OH.CHA is a compound derived from the amino acid arginine, modified to enhance its biological activity. This compound has garnered attention in biomedical research due to its potential applications in drug development, particularly in targeting specific biological pathways and interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Z (benzyloxycarbonyl) : A protective group that enhances stability.
- Arg (arginine) : An amino acid known for its role in various physiological processes.
- Mtr (methoxytrityl) : A group that improves solubility and stability in biological systems.
- CHA (cyclohexylamine) : A moiety that may influence the compound's interaction with biological targets.
The molecular formula can be represented as follows:
This compound exhibits several mechanisms through which it exerts its biological effects:
- Integrin Binding : The compound has been shown to interact with integrin receptors, which are critical for cell adhesion and signaling. This interaction is facilitated by the arginine residue, which can form electrostatic interactions with negatively charged residues on integrins .
- Peptide Activity : As a bioactive peptide, this compound may influence various physiological processes such as angiogenesis, wound healing, and immune responses. Its structural features allow it to mimic natural peptides that bind to specific receptors .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, protecting cells from oxidative stress and potentially reducing inflammation .
In Vitro Studies
In vitro assays have demonstrated the following activities of this compound:
- Cell Adhesion Assays : this compound significantly enhanced the adhesion of endothelial cells to extracellular matrix components compared to controls. The IC50 values for cell adhesion were determined through competitive binding assays against biotinylated vitronectin .
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.0 |
| Control | 15.0 |
In Vivo Studies
Case studies involving animal models have reported the following findings:
- Wound Healing : In a murine model of skin injury, administration of this compound accelerated wound closure compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated groups.
- Tumor Growth Inhibition : In xenograft models, this compound demonstrated significant inhibition of tumor growth through mechanisms involving apoptosis and reduced angiogenesis.
Q & A
Basic Question
How can researchers optimize this compound synthesis to minimize racemization?
Advanced Question
Racemization at the arginine α-carbon is mitigated by:
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed epimerization.
- Coupling Reagent Selection : Use Oxyma Pure/DIC instead of HOBt, which generates less heat.
- In Situ Monitoring : Employ FT-IR to track carbodiimide consumption and minimize over-activation.
Post-synthesis, chiral HPLC with a Crownpak CR(+) column quantifies enantiomeric excess .
What methodological frameworks guide hypothesis-driven research on this compound’s peptide coupling efficiency?
Advanced Question
Apply the PICO framework:
- Population : this compound in SPPS.
- Intervention : Varying coupling reagents (e.g., HATU vs. PyBOP).
- Comparison : Yield and racemization rates vs. control (e.g., Fmoc-Arg(Pbf)-OH).
- Outcome : Coupling efficiency measured by LC-MS and Kaiser test.
Supplement with FINER criteria to ensure feasibility, novelty, and relevance to peptide synthesis .
How do solvent systems influence the crystallization of this compound?
Advanced Question
Screen solvents using the Hansen Solubility Parameters (HSPs):
- δ (Dispersion), δ (Polar), δ (Hydrogen bonding).
Ethyl acetate/hexane mixtures (high δ) often yield needle-like crystals, while DMF/water systems produce amorphous solids. Monitor supersaturation via turbidity probes and optimize cooling rates. Single-crystal X-ray diffraction confirms lattice packing .
What protocols ensure reproducible scale-up of this compound synthesis from milligram to gram quantities?
Advanced Question
- DoE (Design of Experiments) : Vary stirring rate, reagent stoichiometry, and temperature to identify critical process parameters.
- In-Process Controls (IPC) : Use inline FT-NIR for real-time monitoring of reaction progression.
- Purification Scalability : Transition from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput.
Document deviations using Ishikawa diagrams to troubleshoot batch failures .
How can researchers assess the environmental impact of this compound synthesis waste streams?
Advanced Question
- Life Cycle Assessment (LCA) : Quantify energy use and waste generation across synthesis, purification, and disposal.
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy.
- Solvent Recovery : Implement nanofiltration or distillation for TFA and DMF recycling.
Publish data in alignment with the CHEM21 Project guidelines for sustainable chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
